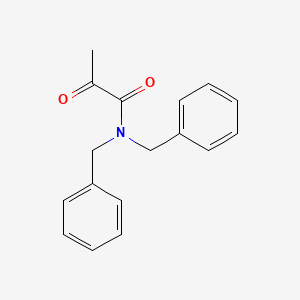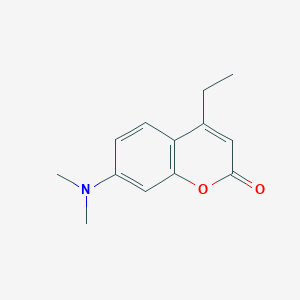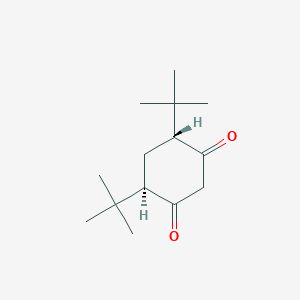
Sodium (pentafluorophenyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (pentafluorophenyl)methanide is an organometallic compound that features a sodium cation and a pentafluorophenylmethanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium (pentafluorophenyl)methanide can be synthesized through a metathesis reaction involving sodium hydride and pentafluorobenzene. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6F5CH2Cl+NaH→C6F5CH2Na+HCl
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (pentafluorophenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation or hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield pentafluorophenylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium (pentafluorophenyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those containing the pentafluorophenyl group.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism by which sodium (pentafluorophenyl)methanide exerts its effects involves its role as a nucleophile. The pentafluorophenylmethanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The sodium cation typically acts as a counterion, stabilizing the anionic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (pentafluorophenyl)borate
- Sodium (pentafluorophenyl)phenoxide
- Sodium (pentafluorophenyl)amide
Uniqueness
Sodium (pentafluorophenyl)methanide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity
Eigenschaften
CAS-Nummer |
62781-72-0 |
|---|---|
Molekularformel |
C7H2F5Na |
Molekulargewicht |
204.07 g/mol |
IUPAC-Name |
sodium;1,2,3,4,5-pentafluoro-6-methanidylbenzene |
InChI |
InChI=1S/C7H2F5.Na/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h1H2;/q-1;+1 |
InChI-Schlüssel |
DNOPANDTOVEMGW-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

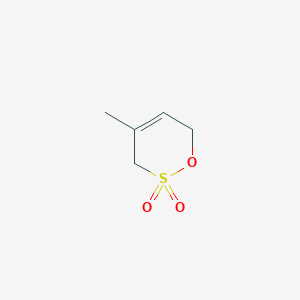


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
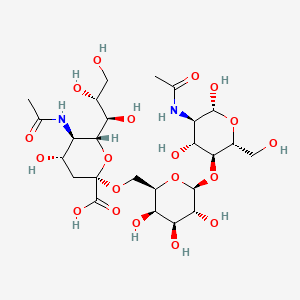
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
